Patented Synthetic Intermediate with Explicit Role in Cimoxatone-Class MAO-A Inhibitor Synthesis (US 4,517,197)
US Patent 4,517,197 (Delalande S.A.) explicitly names 3-p-(hydroxymethyl)phenyl 5-methoxymethyl 2-oxazolidinone (the target compound, CAS 79038-55-4) as an essential intermediate in Route G for synthesizing compounds of Formula (I) where R is an m-halogenophenoxymethyl or m-cyanophenoxymethyl group—i.e., cimoxatone-type MAO-A inhibitors. The compound is used in two distinct synthetic pathways: (a) Mitsunobu condensation with m-halogenophenol or m-cyanophenol, and (b) mesylation followed by nucleophilic displacement [1]. This is in contrast to the befloxatone intermediate, 3-(4-hydroxyphenyl)-5-(methoxymethyl)oxazolidin-2-one (CAS 79038-60-1), which relies on phenolic OH alkylation with a tosylate (Williamson-type) for derivatization—a mechanistically distinct coupling strategy [2].
| Evidence Dimension | Synthetic intermediate role and coupling chemistry |
|---|---|
| Target Compound Data | 3-p-(Hydroxymethyl)phenyl 5-methoxymethyl 2-oxazolidinone; benzylic alcohol handle; enables Mitsunobu reaction (PPh₃/EtOCO-N=N-COOEt) with phenols OR mesylation/NaH displacement in DMF [1] |
| Comparator Or Baseline | 3-(4-Hydroxyphenyl)-5-(methoxymethyl)oxazolidin-2-one (CAS 79038-60-1); phenolic OH handle; enables K₂CO₃/DMF alkylation with tosylates for befloxatone synthesis [2] |
| Quantified Difference | Two distinct synthetic pathways documented in the same patent family (US 4,517,197 vs. EP 0424243); the benzylic alcohol pKa (~15) vs. phenolic OH pKa (~10) dictates different activation requirements and coupling partner scope |
| Conditions | Route G of US Patent 4,517,197; Mitsunobu conditions (THF, PPh₃, EtOCO-N=N-COOEt); mesylation/NaH in DMF |
Why This Matters
For procurement, this compound unlocks a different derivatization space than the more common 4-hydroxyphenyl oxazolidinone intermediates—a factor critical when designing cimoxatone analogs with m-cyanophenoxymethyl linkers rather than befloxatone-type 3-hydroxybutoxy chains.
- [1] Ancher JF, Bourgery GR, Dostert P, Douzon CA, Guerret P, Lacour AP, Langlois M. US Patent 4,517,197. N-substituted phenyl-5-methoxymethyl-2-oxazolidinones and pharmaceutical compositions containing same. Delalande S.A., issued May 14, 1985. Section G, lines 410-422. View Source
- [2] Castaner J, Sorbera LA, Rabasseda X. Befloxatone. Drugs Fut. 1999;24(10):1057. Befloxatone is obtained by condensation of 1,1,1-trifluoro-4-(tosyloxy)-2(R)-butanol with 3-(4-hydroxyphenyl)-5(R)-(methoxymethyl)oxazolidin-2-one (II) by means of K₂CO₃ in hot DMF. View Source
